Isopentenyl pyrophosphate triammonium salt solution

Overview

Description

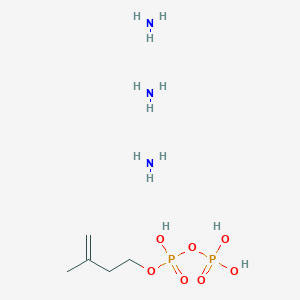

Isopentenyl pyrophosphate triammonium salt solution, also known as IPP, is a terpene biosynthesis intermediate . It has a molecular weight of 297.18 and a molecular formula of C5H12O7P2·3NH3 .

Synthesis Analysis

Isopentenyl pyrophosphate can be synthesized from isopentenol in a three-step process . It can also be formed from acetyl-CoA via the mevalonate pathway .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H12O7P2·3NH3 .Chemical Reactions Analysis

Isopentenyl pyrophosphate is a precursor in the biosynthesis of isoprenoids. It can be isomerized to dimethylallyl disphosphate (DMAPP) by the enzyme isopentenyl pyrophosphate isomerase . Additionally, it has been found that the antiviral radical SAM enzyme viperin can catalyze the addition of the 5′-deoxyadenosyl radical (5′-dA•) to the double bond of isopentenyl pyrophosphate (IPP), producing a new compound named adenylated isopentyl pyrophosphate (AIPP) .Physical And Chemical Properties Analysis

This compound is a liquid with a concentration of 1 mg/mL in methanol:aqueous 10 mM NH4OH (7:3). It should be stored at -20°C .Scientific Research Applications

Terpenoid Production : IPP is a key intermediate in the production of terpenoids, a class of isoprenoids often isolated from plants and used in commercial flavor, fragrance compounds, and antimalarial or anticancer drugs. Researchers have engineered Escherichia coli to produce high-value terpenoid compounds by expressing a synthetic gene and the mevalonate isoprenoid pathway from Saccharomyces cerevisiae (Martin et al., 2003).

Analysis of Pyrophosphates in Plasma : Quantitative analysis of pyrophosphates, including IPP, is crucial for understanding the benefits of statins in cardiovascular diseases. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for this purpose (Lee et al., 2011).

Facile Extraction Strategy : A novel method for the extraction of IPP from rat plasma samples using magnetic core-shell microspheres with Ti4+ ion exterior walls coupled with liquid chromatography and tandem mass spectrometry has been developed. This method is useful for the sensitive and selective enrichment of phosphate compounds in complex matrices (Xu et al., 2017).

Enzyme Mechanism Studies : IPP is used to study the mechanisms of various enzymes, such as undecaprenyl pyrophosphate synthase, which is involved in bacterial cell wall synthesis and is a target for antibacterial drugs (Pan et al., 2000).

Toxicity Analysis in Microbial Systems : Understanding the toxicity of IPP is crucial in engineered microbial systems for terpene biosynthesis. Studies have been conducted to characterize the physiological response to IPP accumulation in organisms like Escherichia coli (George et al., 2018).

Membrane Permeant Analogs Development : Research has focused on developing membrane-permeant analogs of IPP for independent cellular introduction, which is important for studying their biological roles (Rossi et al., 2022).

Mechanism of Action

The mechanism of action of Isopentenyl pyrophosphate involves several targets including Geranylgeranyl pyrophosphate synthase, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, Decaprenyl diphosphate synthase, 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, and Ditrans,polycis-undecaprenyl-diphosphate synthase .

Safety and Hazards

This substance is classified as a dangerous good for transport and may be subject to additional shipping charges. It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs such as the eyes and the central nervous system .

Relevant Papers The paper “Reconstitution and substrate specificity for isopentenyl pyrophosphate of the antiviral radical SAM enzyme viperin” provides critical insights into the reaction mechanism of Isopentenyl pyrophosphate . Another paper titled “An improved synthesis of isopentenyl pyrophosphate” discusses the synthesis process of Isopentenyl pyrophosphate .

properties

IUPAC Name |

azane;3-methylbut-3-enyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREYOWJEWZVAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCOP(=O)(O)OP(=O)(O)O.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554011 | |

| Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116057-53-5 | |

| Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)

![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)

![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)